molecular formula C12H15NO4 B556255 N-Benzoyl-L-threonine methyl ester CAS No. 79893-89-3

N-Benzoyl-L-threonine methyl ester

Cat. No.: B556255
CAS No.: 79893-89-3
M. Wt: 237,26 g/mole
InChI Key: KHOWDUMYRBCHAC-SCZZXKLOSA-N
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Description

Thematic Significance in Contemporary Organic Synthesis and Chemical Biology

In the realm of modern organic synthesis, N-Benzoyl-L-threonine methyl ester serves as a crucial building block and intermediate. ontosight.ai Its stereochemistry, specifically the (2S,3R) configuration, is of paramount importance for its application in asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules. ontosight.ai This control over three-dimensional structure is vital in the development of new pharmaceuticals and other biologically active compounds.

From a chemical biology perspective, amino acid derivatives like this compound are instrumental in probing biological systems. They can act as substrates, inhibitors, or modulators of enzymes, providing valuable insights into metabolic pathways and disease mechanisms. ontosight.ai By modifying the natural amino acid structure, researchers can systematically investigate the interactions between small molecules and biological macromolecules, which can aid in the design of new therapeutic agents that target specific biochemical pathways. ontosight.ai

Historical Evolution of Research on Benzoylated Amino Acid Derivatives

The study of benzoylated amino acid derivatives has a rich history rooted in the foundational principles of peptide chemistry. The benzoyl group has long been used as a protecting group for the amino functionality of amino acids during peptide synthesis. This strategy prevents unwanted side reactions and allows for the controlled formation of peptide bonds.

Early research focused on the fundamental reactions and properties of these modified amino acids. Over time, the scope of research expanded to explore their potential in various applications. For instance, the enzymatic resolution of N-acyl amino acid esters, including benzoylated derivatives, has been a subject of study for decades, demonstrating the potential of biocatalysis in producing enantiomerically pure amino acids and their derivatives. cdnsciencepub.com This historical work laid the groundwork for the contemporary use of compounds like this compound in more complex synthetic and biological investigations.

Interdisciplinary Relevance: Bridging Organic Chemistry, Biochemistry, and Medicinal Chemistry

This compound epitomizes the convergence of several scientific disciplines. For organic chemists, it represents a versatile synthetic intermediate. ontosight.airsc.org Biochemists utilize it and similar molecules as tools to understand enzymatic processes and cellular functions. ontosight.ai In medicinal chemistry, such derivatives are often precursors or scaffolds for the development of new drugs. ontosight.ai

The synthesis of this compound itself involves standard organic reactions like esterification and acylation. ontosight.aiscielo.org.mx Its applications, however, extend into the biological realm. For example, derivatives of amino acids are integral to the structure of many biologically active compounds, and understanding their synthesis and reactivity is crucial for drug discovery. cdnsciencepub.comnih.gov The study of how these molecules interact with biological targets is a core focus of medicinal chemistry, aiming to establish structure-activity relationships that guide the design of more potent and selective therapeutic agents. scielo.org.mx

Chemical and Physical Properties

PropertyValue
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Melting Point 97-99 °C
Optical Activity [α]21/D +23° (c = 5 in ethanol)
CAS Number 79893-89-3

This data is compiled from multiple sources. sigmaaldrich.comscbt.com

Spectroscopic Data

SpectroscopyData
¹H NMR (DMSO-d6) δ: 1.25 (3H, d, J = 4 Hz), 3.72 (1H, m), 3.83 (3H, s), 4.31 (1H, m), 4.89 (1H, dd, J1 = 4Hz, J2 = 2Hz), 7.19 (1H, d, J = 4 Hz), 7.49 (3H, m), 7.82 (2H, dd, Jo = 4 Hz, J, = 0.5 Hz)
IR (KBr) 3415, 3320, 1745, 1640, 1520, 1260, 1110, 1020, 710 cm⁻¹

The provided spectroscopic data is based on a study of the enzymatic resolution of N-acyl methyl esters of β-hydroxy-α-amino acids. cdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,3R)-2-benzamido-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWDUMYRBCHAC-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352948
Record name N-Benzoyl-L-threonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79893-89-3
Record name N-Benzoyl-L-threonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Investigations and Chiral Recognition

Absolute and Relative Stereochemistry

The spatial arrangement of atoms within N-Benzoyl-L-threonine methyl ester is crucial to its chemical and physical properties. This section delves into the determination of its specific three-dimensional structure and how this structure dictates its behavior in chemical reactions.

Influence of Stereochemistry on Reactivity and Selectivity

The defined stereochemistry of this compound profoundly influences its reactivity and the stereoselectivity of its reactions. The spatial arrangement of the benzamido, hydroxyl, and methyl groups around the chiral centers creates a specific steric and electronic environment that directs the approach of reagents.

A clear example of this influence is seen in the biological activity of related compounds. For instance, in a series of inhibitors based on a threonyl head group, the (2S) configuration at the alpha-carbon was found to be absolutely required for effective antibiotic activity. duke.edu Inversion of this center to the (2R) configuration resulted in a dramatic decrease in activity, highlighting the critical role of the native L-amino acid configuration for biological recognition. duke.edu While the C2 stereocenter is often critical, the configuration at C3 can also modulate activity, though sometimes to a lesser extent. duke.edu

In synthetic organic chemistry, the stereocenters of N-benzoyl amino acid esters are utilized to control the stereochemical outcome of reactions at adjacent positions. For example, dianions generated from N-benzoyl amino acid methyl esters undergo α-alkylation where the existing stereocenter directs the stereoselective formation of a new carbon-carbon bond. nih.gov Similarly, in the alkylation of chiral bicyclic derivatives of isoserine (a constitutional isomer of threonine), the reaction proceeds with either retention or inversion of configuration at the α-position, depending on the relative configuration of the pre-existing stereocenters in the scaffold. nih.gov This demonstrates that the inherent chirality of the molecule can be used to control the creation of new stereocenters with high diastereoselectivity.

Chiral Pool Utilization and Stereochemical Integrity

As a readily available chiral molecule, this compound is a valuable component of the "chiral pool." This section explores how its inherent stereochemical information is preserved during chemical modifications and how it is used for analytical purposes.

Retention of Stereochemical Information in Chemical Transformations

A key aspect of using chiral pool synthons is the ability to perform chemical transformations without losing the valuable stereochemical information. In many reactions involving this compound and related derivatives, the stereochemical integrity of the C2 and C3 centers is maintained. For example, syntheses involving this compound have been reported to proceed without racemization or epimerization at the chiral centers. duke.edu

The principle of "Self-Regeneration of Stereocenters" (SRS) provides a sophisticated strategy for modifying chiral molecules like amino acid derivatives while preserving stereochemical integrity. ethz.ch This principle involves the temporary formation of a new stereocenter, which directs a stereoselective reaction at the original chiral center (which is temporarily rendered achiral). Subsequent removal of the temporary center regenerates the original stereocenter with a new substituent but with a controlled configuration. ethz.ch For instance, an enolate formed from an N-benzyl-N-methylalanine methyl ester is chiral due to the stereogenic nitrogen atom, and this chirality directs the diastereoselective alkylation. ethz.ch This demonstrates how existing stereochemical information can be effectively relayed to other parts of the molecule during a reaction sequence.

In another example, the α-stereocenter present in an amino acid can be used to induce a second stereocenter in a cyclic derivative. The original α-stereocenter is then temporarily removed to form an enolate and subsequently reinstalled through an alkylation reaction, effectively using the stereochemical information to build complexity. nih.gov

Derivatization for Chiral Analysis (e.g., Marfey's Reagent Applications)

To determine the absolute configuration of amino acids within complex molecules like peptides, they are often hydrolyzed and then derivatized with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated and quantified using chromatographic techniques like HPLC or LC-MS.

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a widely used chiral derivatizing reagent for this purpose. researchgate.netnih.gov The amino group of an amino acid, such as threonine obtained from the hydrolysis of a larger molecule, reacts with Marfey's reagent to form a pair of diastereomers. The retention times of these diastereomers are then compared with those of standards prepared from authentic L- and D-amino acids. This method allows for the unambiguous assignment of the absolute configuration of the amino acid residue. researchgate.netnih.gov This technique has been crucial in determining the stereochemistry of N-methyl threonine residues in natural products. researchgate.net

The choice of derivatization reagent is important, and variations of Marfey's reagent, such as substituting L-alanine with L-leucine, have been developed to improve sensitivity and resolution. nih.gov It is important to note that the derivatization conditions themselves must be controlled to prevent racemization of the analyte. nih.gov

Analytical Technique Purpose Reagent/Method Outcome
Chiral HPLC/LC-MSDetermination of absolute configurationDerivatization with Marfey's ReagentFormation of diastereomers with different retention times for quantification and comparison to standards. researchgate.netnih.gov
X-ray CrystallographyUnambiguous determination of solid-state conformation-Provides precise 3D structure and absolute stereochemistry.
PolarimetryConfirmation of chiralityMeasurement of optical rotationProvides a value for specific rotation, indicating the enantiomeric nature of the compound. sigmaaldrich.com

Conformational Analysis and its Stereochemical Implications

Studies on related N-alkanoyl-substituted threonine derivatives at the air-water interface have shown that stereochemistry has a distinct influence on their monolayer characteristics. nih.gov The presence of the second chiral center in threonine leads to four possible stereoisomers, and their different spatial arrangements affect how they pack and interact in a two-dimensional plane. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Role as a Chiral Building Block in Pharmaceutical Synthesis

The demand for single-enantiomer drugs has grown dramatically in the pharmaceutical industry, making chiral chemical synthesis a critical component in the development of new medicines. nih.gov N-Benzoyl-L-threonine methyl ester serves as an important chiral building block in this context. ontosight.ai

This compound functions as a valuable precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). ontosight.ai Amino acid derivatives are frequently incorporated into bioactive compounds to enhance biocompatibility and reduce toxicity. scielo.org.mx The synthesis of modern APIs often employs biocatalysis, where enzymes are used to create more efficient and sustainable manufacturing routes. researchgate.netacs.org Protected amino acids like this compound are ideal starting materials for these enzymatic processes, which can selectively modify the molecule to produce a desired enantiomerically pure API. acs.org The use of such precursors helps minimize the need for protecting groups in later stages and can lead to a reduction in chemical waste. acs.org

The compound is a key intermediate in the creation of a wide range of biochemical reagents and complex bioactive molecules. ontosight.ai Its structure is foundational for building more elaborate chemical entities. For example, the synthesis of N-methyl amino acids, which are used to improve the metabolic stability and intestinal permeability of peptide-based drugs, can start from threonine derivatives. researchgate.net The construction of intricate molecules like bioactive oligosaccharides also relies on the use of protected amino acid building blocks to ensure the correct stereochemistry and functionality in the final product. researchgate.net

Exploration as a Modulator of Biological Systems

Derivatives of amino acids are significant in biological systems as they can function as substrates, inhibitors, or modulators of enzymes. ontosight.ai The study of these interactions is fundamental to advancing biochemical and medical science.

This compound and related compounds are investigated to understand their interactions with enzymes. ontosight.ai Such amino acid derivatives can act as substrates or inhibitors, providing valuable information about enzyme function. ontosight.ai For instance, a study on the faecal proteinases of the fungus-growing ant Atta texana used a series of N-substituted amino acid esters, including N-CBZ-L-threonine methyl ester, to probe enzyme specificity. umich.edu The results showed that one of the proteinases possessed broad, general catalytic properties rather than high substrate specificity. umich.edu

In other research, N-benzoyl amino esters have been synthesized and evaluated for their potential as antifungal agents. scielo.org.mx Docking calculations in these studies aimed to predict the binding affinities between the synthesized compounds and fungal chitinase, a potential therapeutic target. scielo.org.mx The findings indicated that several N-benzoylamino methyl esters were potent antifungal agents. scielo.org.mx

Antifungal Activity of Selected N-Benzoyl Amino Ester Derivatives scielo.org.mx
CompoundFungal StrainGrowth Inhibition (%)
N-(2,4,6-trimethylbenzoyl)-L-valine methyl esterA. fumigatus78.2
N-(2-hydroxy-4-methoxybenzoyl)-L-tryptophan methyl esterF. temperatum78.5
N-Benzoyl-D-valine methyl esterA. fumigatusSignificant Activity
N-Benzoyl-D-valine methyl esterF. temperatumSignificant Activity
N-(2-hydroxybenzoyl)-L-tryptophan methyl esterF. temperatumSignificant Activity

By studying how compounds like this compound interact with biological systems, researchers can gain crucial insights into metabolic pathways. ontosight.ai Serving as substrates for enzymes allows for the detailed study of reaction kinetics and mechanisms. For example, the enzymatic hydrolysis of N-benzoyl-l-serine methyl ester by bromelain (B1164189) was shown to follow a complex mechanism involving substrate activation, which helps in understanding how these enzymes function. science.gov Furthermore, understanding the metabolism rates of such ester derivatives is vital for the development of prodrugs, which are designed to be converted into active therapeutic agents within the body. science.gov

The modification of amino acids is a cornerstone of modern drug design, as it can significantly alter how a molecule interacts with enzymes or receptors, paving the way for new drugs that target specific disease-related biochemical pathways. ontosight.ai The incorporation of amino acid derivatives into larger molecules is a strategy to enhance biocompatibility and therapeutic efficacy. scielo.org.mx Research into related amino acid derivatives has identified competitive inhibitors of bitter taste receptors, which is relevant for improving the palatability of oral medications and for understanding sensory-related disease mechanisms. nih.gov In the field of oncology, complex building blocks are used to synthesize purine (B94841) nucleoside analogs that exhibit antitumor activity by interfering with DNA synthesis and promoting apoptosis in cancer cells. medchemexpress.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematically modifying the molecule and assessing the resulting impact on efficacy. This process is crucial for optimizing lead compounds into potent drug candidates.

A notable example involves the development of novel antituberculosis agents. nih.gov Researchers have synthesized a series of compounds where the core structure derived from L-threonine was modified. Specifically, β-hydroxy amides formed from threonine were cyclized to create oxazolines. These were then oxidized to the corresponding oxazoles. The SAR studies revealed that the oxazole (B20620) analogs were, on average, more potent against M. tuberculosis than the corresponding oxazolines. nih.gov This highlights how subtle changes to the heterocyclic core, derived from the initial threonine structure, can dramatically enhance biological activity.

Table 1: SAR Insights for this compound Analogs

Base Compound/Scaffold Structural Modification Resulting Biological Activity Target/Application Reference
Threonine-derived β-hydroxy amide Cyclization to oxazoline (B21484), followed by oxidation to oxazole Oxazole analogs showed higher potency than oxazoline precursors Antituberculosis nih.gov
Diphenyl-diacetylene threonyl-hydroxamate Alteration of stereochemistry at C2 and C3 positions of the threonine head group The S-configuration at the C2 position was found to be essential for antibiotic activity LpxC Inhibition (Antibacterial) duke.edu

The insights gained from SAR studies fuel the rational design of new, more effective analogs. This approach moves beyond random screening, allowing chemists to purposefully engineer molecules with desired properties. This compound serves as a key starting material in such design strategies. duke.edu

In the quest for new antibiotics targeting multidrug-resistant Gram-negative pathogens, researchers have focused on inhibiting the enzyme LpxC, which is crucial for the lipid A biosynthetic pathway. duke.edu Scientists rationally designed and synthesized a series of LpxC inhibitors based on a threonyl-hydroxamate scaffold. The synthesis explicitly used this compound as an intermediate to establish the correct stereochemistry. duke.edu By creating different stereoisomers (diastereomers) of the final compounds, they were able to determine the precise three-dimensional arrangement required for potent antibiotic activity. Their findings demonstrated that the (S)-configuration at the C2 position of the threonine moiety was absolutely required for the molecule to be effective. duke.edu

Similarly, inspired by a virtual screening hit, a series of N-benzoyl amino acid analogs were designed and synthesized to act as inhibitors of human DNA Methyltransferases (DNMTs), a promising target in cancer therapy. nih.gov Although the most potent compounds in this study were derivatives of L-glutamic acid, the research validated the N-benzoyl amino acid framework as a viable scaffold for the rational design of enzyme inhibitors. nih.gov

The ultimate goal of rational drug design is to create molecules that interact with high specificity and affinity to a particular biological target, thereby modulating a specific biochemical pathway. Derivatives originating from this compound have been successfully designed to target distinct and vital pathways in pathogens and human cells.

Inhibition of Lipid A Biosynthesis: As mentioned, analogs of this compound have been developed as potent inhibitors of LpxC. duke.edu This enzyme catalyzes a key step in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria. By blocking this pathway, the inhibitors disrupt the integrity of the bacterial membrane, leading to cell death. This targeted approach is a promising strategy for developing new antibiotics. duke.edu

Inhibition of DNA Methylation: The aberrant methylation of DNA is a hallmark of many cancers. N-benzoyl amino acid derivatives have been designed to inhibit DNA Methyltransferases (DNMTs), the enzymes responsible for this process. nih.gov One of the lead compounds from this research, a derivative of L-glutamic acid, was shown to inhibit both DNMT1 and DNMT3A in a concentration-dependent manner. By preventing abnormal DNA methylation, such compounds have the potential to restore normal gene expression patterns and represent a novel epigenetic approach to cancer treatment. nih.gov

Targeting Pathways in M. tuberculosis: Research into oxazoline and oxazole derivatives of threonine has identified compounds with significant activity against M. tuberculosis. nih.gov While the exact mechanism of action for these specific compounds is part of ongoing investigation, their efficacy suggests they successfully interfere with a biochemical pathway essential for the survival or replication of the tuberculosis bacterium. nih.gov

Novel Pharmacological Applications

Beyond established uses, the chemical scaffold of this compound is being explored for novel pharmacological applications, opening up new avenues for therapeutic intervention.

The perception of bitter taste is mediated by a family of 25 G protein-coupled receptors known as T2Rs. nih.govnih.gov These receptors are not only found in the oral cavity but also in extraoral tissues like the human airways, where they play physiological roles. The discovery of antagonists, or "bitter blockers," is of great interest for both improving the palatability of medicines and for studying the function of T2Rs in other parts of thebody. nih.govnih.govresearchgate.net

Research in this area has involved the screening of amino acid derivatives for their ability to block T2R activation. nih.govnih.gov In one study aimed at finding antagonists for the T2R4 receptor, which is activated by quinine, a variety of amino acid derivatives were screened. nih.gov While the most successful blockers identified in this specific study were γ-aminobutryic acid (GABA) and Nα,Nα-bis(carboxymethyl)-L-lysine (BCML), the investigation into a range of amino acid derivatives, including this compound, underscores the potential of this class of compounds to function as receptor antagonists. nih.govnih.gov

The versatility of the N-benzoyl amino acid scaffold makes it a valuable platform for exploratory research against challenging diseases like cancer and systemic infections.

Cancer: The development of DNMT inhibitors based on the N-benzoyl amino acid structure is a prime example of its application in oncology research. nih.gov The ability to design compounds that can modulate epigenetic mechanisms offers a sophisticated strategy for cancer therapy. The lead compound identified in these studies proved stable in human serum, marking it as a promising candidate for further biological investigation. nih.gov

Infection: The threat of antibiotic resistance has spurred the search for new antibacterial and antifungal agents. Derivatives of this compound are at the forefront of this research.

Antibacterial: The development of LpxC inhibitors for Gram-negative bacteria duke.edu and oxazole-based compounds for tuberculosis nih.gov demonstrates the potential to create potent and specific antibacterial drugs from this threonine-derived scaffold.

Antifungal: In other research, a series of N-benzoyl amino esters and N-benzoyl amino acids were synthesized and evaluated for their antifungal properties against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus. scielo.org.mx This line of inquiry suggests a broader utility for these compounds in combating various types of microbial infections.

Biochemical and Enzymatic Studies

Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is fundamental to its catalytic activity. For N-Benzoyl-L-threonine methyl ester, these interactions are primarily studied in the context of enzymatic hydrolysis.

Kinetic Analysis of Enzymatic Transformations

Kinetic studies on the enzymatic hydrolysis of N-acyl amino acid esters, including this compound, have been performed to understand the efficiency and mechanism of catalysis by various proteases. The hydrolysis of these esters is often catalyzed by serine proteases like α-chymotrypsin and subtilisin, as well as sulfhydryl proteases like bromelain (B1164189). cdnsciencepub.com

In a study involving the resolution of methyl N-benzoyl threoninates, it was observed that the erythro form of the compound is generally more reactive than the threo form. cdnsciencepub.com The rate of hydrolysis is a key parameter in these kinetic analyses, and it has been noted that proteases typically exhibit a higher rate of hydrolysis and better enantioselectivity when the alcohol component of the ester is a small group, such as a methyl group. cdnsciencepub.com

For a related compound, N-benzoyl-L-serine methyl ester, kinetic studies with bromelain revealed complex mechanisms, including substrate activation where the binding of more than one substrate molecule to the enzyme influences the reaction rate. nih.gov

Substrate Specificity and Affinity Studies

Substrate specificity is a hallmark of enzyme action, and proteases demonstrate varying degrees of specificity for N-acyl amino acid esters. Both α-chymotrypsin and subtilisin are highly specific for the enantiomer with the (S) configuration at the second carbon, which is the same as that of natural standard amino acids. cdnsciencepub.com Subtilisin, however, generally shows a broader substrate specificity compared to chymotrypsin. cdnsciencepub.com

In contrast, bromelain has been shown to have the opposite enantioselectivity, preferentially hydrolyzing compounds with the (R) configuration at the second carbon in phenylserine (B13813050) derivatives. cdnsciencepub.com This represents a notable exception to the usual S-stereoselectivity of proteases. cdnsciencepub.com The affinity of an enzyme for its substrate can be influenced by various factors, including the nature of the acyl group and the amino acid side chain. The benzoyl group was chosen over an acetyl group in some studies due to the easier purification of the derivatives and the more efficient extraction of the resulting N-benzoyl amino acids after hydrolysis. cdnsciencepub.com

Table 1: Enzymatic Hydrolysis of N-Benzoyl Threoninates

Enzyme Stereoisomer Reactivity Enantioselectivity
α-Chymotrypsin (2S) High High
Subtilisin (2S) High High
Bromelain (2R) Lower Varies

This table is a summary based on the general reactivity and stereospecificity of proteases with N-acyl amino acid esters as described in the literature. cdnsciencepub.com

Mechanistic Enzymology of Reactions Involving the Compound

Understanding the detailed mechanism of how enzymes catalyze reactions involving this compound is crucial for fields like drug design and biocatalysis.

Enzyme Active Site Mapping

The specificity of an enzyme is determined by the geometry and chemical nature of its active site, which consists of subsites that interact with the substrate. nih.gov The binding of specific inhibitors can be used to map these active sites. For instance, benzamidine, a reversible inhibitor of trypsin, binds in the specificity pocket of the enzyme, providing a model for how specific side chains of substrates bind. caltech.edu While direct active site mapping studies using this compound are not widely reported, studies with related compounds provide insights. For example, N-benzoyl derivatives of other amino acids have been shown to be specific inhibitors for chymotrypsin. nih.gov

Impact on Cellular Pathways and Biological Systems

The biological effects of this compound are not well-defined in the scientific literature. As a derivative of an essential amino acid, it has the potential to interact with various biological pathways. ontosight.ai Amino acid derivatives are known to act as substrates, inhibitors, or modulators of enzymes, which can influence metabolic pathways and disease mechanisms. ontosight.ai For instance, various N-benzoyl amino acid and amino ester derivatives have been synthesized and evaluated for their antifungal activity. scielo.org.mx However, specific studies detailing the impact of this compound on cellular pathways or its broader effects in biological systems are currently lacking.

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
N-benzoyl-L-serine methyl ester
N-benzoyl threoninates
Benzamidine
α-Chymotrypsin
Subtilisin
Bromelain
Papain

Regulation of Metabolic Flow

Currently, there is no direct scientific evidence to suggest that this compound, a synthetic compound, is involved in the direct regulation of metabolic flow within biological systems. ontosight.aiscbt.comsigmaaldrich.com Its primary role in scientific literature is that of a chemical reagent or a substrate for in vitro enzymatic assays rather than a known metabolite or signaling molecule. ontosight.aicdnsciencepub.com

The parent molecule, L-threonine, is an essential amino acid and a crucial component in many metabolic pathways, including protein synthesis and the biosynthesis of other amino acids like glycine (B1666218) and serine. The metabolism of L-threonine itself is tightly regulated. However, these regulatory functions are attributed to the natural amino acid, not its synthetic N-benzoyl methyl ester derivative.

Modulation of Protein Function

This compound modulates the function of certain proteins, primarily by acting as a substrate for specific enzymes. ontosight.aicdnsciencepub.com This interaction is fundamental to studying the catalytic activity and specificity of these proteins.

Enzymatic Hydrolysis Studies

The compound has been utilized extensively as a substrate to investigate the stereospecificity of various proteases, such as α-chymotrypsin, subtilisin, and bromelain. cdnsciencepub.com In these studies, the enzymes catalyze the hydrolysis of the methyl ester bond. The rate and enantioselectivity of this reaction provide valuable information about the enzyme's active site and mechanism. cdnsciencepub.com

For instance, research has shown that α-chymotrypsin and subtilisin are highly specific for the enantiomer with the (S) configuration at the second carbon, which is consistent with the configuration of natural amino acids. cdnsciencepub.com The benzoyl group on the amine was found to be preferable to an acetyl group for studies involving threonine, as it facilitates easier purification and extraction of the resulting N-benzoyl amino acid after hydrolysis. cdnsciencepub.com

The table below summarizes findings from an enzymatic resolution study where different forms of methyl N-benzoyl threoninates were subjected to hydrolysis by the protease α-chymotrypsin. The study measured the time required to reach 50% hydrolysis and the enantiomeric excess (e.e.) of the resulting product and the unreacted ester.

Substrate (Isomer)EnzymeReaction Time (h) for 50% HydrolysisProduct (N-Benzoyl-threonine)Unreacted Ester
(±)-threoα-Chymotrypsin242S,3R (>98% e.e.)2R,3S (>98% e.e.)
(±)-erythroα-Chymotrypsin1442S,3S (90% e.e.)2R,3R (90% e.e.)
Data sourced from Chénevert et al., Can. J. Chem., 1990. cdnsciencepub.com

Predicted Receptor Interaction

In addition to serving as an enzyme substrate, this compound has been identified in computational screening studies for its potential to interact with other types of proteins. A molecular docking study screened various amino acid derivatives for their predicted ability to bind to the human bitter taste receptor, T2R4. nih.gov While the compound was not selected for further experimental validation in that particular study, the computational model predicted a potential binding interaction, highlighting another way it could theoretically modulate protein function. nih.gov

The table below shows the predicted binding affinity score for this compound with the T2R4 receptor from the computational docking study.

CompoundPredicted Binding Affinity (Total Score)Predicted IC50 (pM)
This compound2.831479.1
Data sourced from Pydi et al., J. Biol. Chem., 2014. nih.gov

This predictive data suggests a potential, though unconfirmed, interaction with receptor proteins, expanding the scope of its possible roles in the modulation of protein function beyond that of a simple enzyme substrate.

Mechanistic Organic Chemistry Investigations

Reaction Mechanisms of Transformations Involving N-Benzoyl-L-threonine Methyl Ester

The reactivity of this compound is diverse, encompassing cyclizations, radical reactions, and enzymatic transformations. Understanding the detailed mechanistic pathways of these reactions is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Detailed Mechanistic Pathways

Dehydrative Cyclization to Oxazolines:

One of the key transformations of this compound and its derivatives is the dehydrative cyclization to form 2-oxazolines. This reaction can proceed through different pathways depending on the reagents and conditions employed.

In a study utilizing triflic acid (TfOH) as a promoter, the dehydrative cyclization of N-(2-hydroxyethyl)amides, including a derivative of L-Threonine methyl ester, was investigated. mdpi.com Two primary mechanistic pathways are conceivable:

Pathway A (Retention of Stereochemistry): This pathway involves the activation of the amide carbonyl group by the acid, followed by an intramolecular nucleophilic attack by the hydroxyl group. This sequence would lead to the formation of the oxazoline (B21484) with retention of the original stereochemistry at the carbinol center. mdpi.com

Pathway B (Inversion of Stereochemistry): Alternatively, the acid can activate the hydroxyl group, converting it into a good leaving group. A subsequent intramolecular SN2-like substitution by the amide oxygen would then result in the cyclized product with an inversion of stereochemistry at the carbinol carbon. mdpi.com

Experimental evidence from control experiments in the triflic acid-promoted reaction suggests that the reaction proceeds via Pathway B , leading to an inversion of the α-hydroxyl stereochemistry. mdpi.com This indicates that the activation of the alcohol as a leaving group is the operative mechanism under these conditions. mdpi.com

The formation of oxazolines from N-benzoyl amino acid esters can also be achieved under other conditions. For instance, treatment of N-benzoyl amino acid allylic esters with a dehydrating agent like phosgene (B1210022) leads to an oxazole (B20620) intermediate which rearranges to an allyloxazolinone. nih.gov Hydrolysis of the oxazoline ring, typically with mineral acids, can regenerate the amino alcohol functionality, as seen in the synthesis of DL-threonine from a 2-phenyl-5-methyl-4-carbomethoxy-2-oxazoline hydrochloride. itu.edu.tr

Radical Reactions:

This compound derivatives can also participate in radical reactions. A notable example is the photoinduced decarboxylative Giese reaction. In a study involving a cyclic derivative of N-(2-phenyl)benzoyl-L-threonine methyl ester, a nucleophilic carbon-centered radical is generated through photoinduced decarboxylation. lookchem.com This radical then undergoes a regioselective 1,4-addition to an electron-deficient olefin. lookchem.com The presence of the bulky N-(2-phenyl)benzoyl group was found to be crucial for promoting the retention of chirality in the final product through a "memory of chirality" (MOC) strategy. lookchem.com

Another approach to generating radicals from this compound involves the formation of a nitrate (B79036) ester at the hydroxyl group. nih.gov Treatment of this nitrate ester with tributyltin hydride initiates a radical cascade. The initially formed alkoxyl radical can undergo β-scission, leading to the formation of an α-carbon-centered amino acid radical. This method provides a regiocontrolled route to these synthetically useful radical intermediates. nih.gov

Transition State Analysis

While specific computational transition state analyses for many reactions of this compound are not extensively documented in the literature, general principles of transition state theory can be applied to understand the observed reactivity and stereoselectivity.

For the dehydrative cyclization to oxazolines, the preference for an SN2-type mechanism with inversion of stereochemistry suggests a well-organized, five-membered transition state. The geometry of this transition state would involve the backside attack of the amide oxygen onto the activated carbinol carbon, leading to the observed stereochemical outcome.

In the context of the Ireland-Claisen rearrangement of allylic esters derived from threonine, the reaction proceeds through a cyclic, chair-like transition state. The fixed geometry of the oxazole ring in related rearrangements strongly favors a chair-like transition state, which is key to achieving high diastereoselectivity. nih.gov The stereochemical information can be transferred both within the cyclic framework and from stereocenters located outside the rearranging ring system. bath.ac.uk

For enzymatic reactions, such as the hydrolysis of related N-acyl amino acid esters, the transition state is stabilized by the enzyme's active site. In serine proteases, for example, a catalytic triad (B1167595) of amino acid residues (e.g., Ser, His, Asp) facilitates the nucleophilic attack of the serine hydroxyl group on the substrate's carbonyl carbon, forming a tetrahedral intermediate. unipd.it Computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics) metadynamics can be employed to model the free energy profiles and identify the transition states of such enzymatic reactions. nih.gov

Influence of Substituents and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic nature of substituents on the benzoyl group and modifications at other positions of the molecule.

Substituents on the aromatic ring of the benzoyl group can modulate the electrophilicity of the amide and ester carbonyl carbons and the nucleophilicity of the amide nitrogen and oxygen. Electron-withdrawing groups on the benzoyl ring would generally be expected to increase the acidity of the N-H proton, potentially facilitating deprotonation in base-mediated reactions. Conversely, electron-donating groups would increase the electron density on the amide oxygen, which could enhance its nucleophilicity in cyclization reactions.

In the context of radical reactions, the electronic properties of the benzoyl group can influence the stability of radical intermediates. For the photoinduced decarboxylative Giese reaction, the presence of a phenyl group at the 2-position of the benzoyl moiety was critical for the retention of stereochemistry, highlighting a significant steric and/or electronic effect of this substituent. lookchem.com

The nature of the protecting group on the nitrogen atom plays a crucial role in many transformations. For instance, in the context of peptide synthesis, the choice of protecting group affects the susceptibility of the adjacent stereocenter to racemization.

Catalytic Aspects in Transformations

Catalysis plays a pivotal role in many transformations involving this compound and its derivatives, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. Both homogeneous and heterogeneous catalytic systems have been employed.

Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in transformations of amino acid derivatives.

Metal-Catalyzed Reactions:

Transition metal catalysts are particularly effective. For example, iridium-based catalysts have been developed for the asymmetric hydrogenation of challenging substrates. A threonine-derived P-stereogenic phosphine-oxazoline iridium catalyst has shown excellent selectivity in the hydrogenation of N-Boc-2,3-diarylallylamines. ub.edu The catalytic cycle involves the coordination of the substrate to the chiral iridium complex, followed by the stereoselective addition of hydrogen.

Palladium catalysis is employed for C-H functionalization reactions. For instance, the γ-C(sp³)–H bond of amino acid derivatives can be arylated using a palladium catalyst in conjunction with a directing group. nih.gov While this compound itself might not be the direct substrate in all published examples, the principles are applicable. The catalytic cycle often involves the coordination of the directing group to the palladium center, followed by C-H activation to form a palladacycle, oxidative addition of an aryl halide, and reductive elimination to furnish the arylated product. nih.gov

Lewis Acid Catalysis:

Lewis acids can catalyze a variety of reactions by activating electrophiles. For example, the reaction of an aldehyde with an allenylstannane derived from an amino acid can be catalyzed by a Lewis acid to produce a syn-amino alcohol with high diastereoselectivity. acs.org In the context of this compound, a Lewis acid could activate the carbonyl group of the ester or amide, or the hydroxyl group, to facilitate nucleophilic attack.

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For instance, chiral Brønsted acids or Lewis bases can catalyze a variety of transformations on amino acid derivatives. rsc.org While specific examples for this compound are not abundant, the principles of enamine and iminium ion catalysis, as well as hydrogen bond-donating catalysis, are broadly applicable to this class of compounds.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling.

While specific examples of heterogeneous catalysis directly involving this compound are scarce in the literature, general principles can be extrapolated. Solid-supported catalysts, such as metals on carbon or silica, or polymer-bound catalysts, could be employed for various transformations.

For example, the hydrogenation of the benzoyl group or other functional groups could potentially be achieved using a heterogeneous catalyst like palladium on carbon (Pd/C). In biodiesel production, nanoferrites have been used as heterogeneous catalysts for the transesterification of oils, a reaction that is mechanistically related to the ester group in this compound. nih.gov These catalysts offer high reactivity and can be easily separated from the reaction mixture due to their magnetic properties. nih.gov

Primary amines supported on a resin have been used as heterogeneous catalysts in asymmetric lookchem.comub.edu-Wittig rearrangements, demonstrating the potential for supported amino acid derivatives to act as catalysts themselves. scielo.org.mx

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers from a racemic mixture. This process relies on the stereoselective action of an enzyme, which preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted. For N-benzoyl-threonine methyl esters, proteases are particularly effective.

Detailed research has demonstrated the successful resolution of racemic methyl N-benzoyl threoninates using various proteases. cdnsciencepub.com In these studies, the racemic threo and erythro forms of the substrate are treated separately. The enzymes typically show a high degree of specificity for the enantiomer that possesses the (S)-configuration at the α-carbon (carbon-2), which corresponds to the natural L-amino acid configuration. cdnsciencepub.com

The general procedure involves suspending the racemic ester in an aqueous buffer. The chosen enzyme is then introduced, and the pH is maintained at a constant value by the controlled addition of a base, such as 0.1 M NaOH. This neutralizes the carboxylic acid formed during the hydrolysis of the ester. The reaction is typically monitored and stopped at approximately 50% conversion. At this point, the mixture contains the unreacted ester (enriched in one enantiomer) and the hydrolyzed N-benzoyl amino acid (the other enantiomer). These two products can then be separated by extraction. cdnsciencepub.com

Several proteases have proven effective in this resolution:

α-Chymotrypsin: This enzyme demonstrates high specificity for the (2S)-enantiomer of both threo and erythro isomers of N-benzoyl-threonine methyl ester. cdnsciencepub.com

Subtilisin: Similar to α-chymotrypsin, subtilisin is highly specific for the (2S)-enantiomer, leading to efficient resolution. cdnsciencepub.com

Bromelain (B1164189): Bromelain also catalyzes the hydrolysis. cdnsciencepub.com Interestingly, while it shows the expected S-stereospecificity for threonine derivatives, it has been observed to exhibit reverse specificity for other amino acid derivatives like those of phenylserine (B13813050). cdnsciencepub.comnih.gov

The selection of the N-benzoyl group and the methyl ester is strategic. The methyl ester group generally leads to higher reaction rates and better enantioselectivity with proteases. cdnsciencepub.com The N-benzoyl group, compared to the more common N-acetyl group, facilitates easier purification of the derivatives and simplifies the extraction of the resulting N-benzoyl amino acid from the aqueous reaction medium after hydrolysis. cdnsciencepub.com

Table 1: Enzymatic Resolution of (±)-threo-N-Benzoyl-threonine Methyl Ester cdnsciencepub.com
EnzymeReaction Time (h)Unreacted Ester Yield (%)Unreacted Ester Enantiomeric Excess (ee, %)Hydrolyzed Acid Yield (%)Hydrolyzed Acid Enantiomeric Excess (ee, %)
α-Chymotrypsin2.54598 ((+)-2R,3S)4790 ((-)-2S,3R)
Subtilisin0.54696 ((+)-2R,3S)4890 ((-)-2S,3R)
Table 2: Enzymatic Resolution of (±)-erythro-N-Benzoyl-threonine Methyl Ester cdnsciencepub.com
EnzymeReaction Time (h)Unreacted Ester Yield (%)Unreacted Ester Enantiomeric Excess (ee, %)Hydrolyzed Acid Yield (%)Hydrolyzed Acid Enantiomeric Excess (ee, %)
α-Chymotrypsin0.7547>98 ((+)-2R,3R)4894 ((-)-2S,3S)
Subtilisin0.54892 ((+)-2R,3R)4790 ((-)-2S,3S)

Other Biocatalytic Approaches

While kinetic resolution of the pre-formed ester is a common method, other biocatalytic strategies focus on the stereoselective synthesis of threonine derivatives from simpler, achiral precursors. Threonine aldolases (TAs) are key enzymes in this context. researchgate.netresearchgate.net These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde to create two new stereocenters, forming a β-hydroxy-α-amino acid. researchgate.netresearchgate.net

For example, a D-threonine aldolase (B8822740) from Delftia sp. has been shown to catalyze the aldol addition of glycine and acetaldehyde. researchgate.net Similarly, L-threonine aldolases from various sources like Pseudomonas putida can be used to synthesize L-threonine derivatives. researchgate.net While these reactions typically yield the free amino acid, subsequent chemical esterification and benzoylation could provide a chemoenzymatic route to this compound. The main challenge often lies in controlling the diastereoselectivity (threo vs. erythro) of the aldol reaction. researchgate.net

Lipases, another class of hydrolases, are also widely used in biocatalysis. scielo.brmdpi.com While they are most famous for resolving chiral alcohols and esters via hydrolysis or transesterification, they can also be used for the direct synthesis of esters from an acid and an alcohol. scielo.brutupub.fi In principle, a lipase (B570770) could catalyze the esterification of N-Benzoyl-L-threonine with methanol (B129727). However, the efficiency of such a reaction would depend heavily on the specific lipase and the reaction conditions, particularly the removal of water to drive the equilibrium towards ester synthesis. mdpi.com

Advanced Characterization Methodologies in Research

Chromatographic Techniques for Analysis

Chromatography is a cornerstone for the separation and analysis of N-Benzoyl-L-threonine methyl ester from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for assessing the purity of this compound and for resolving its stereoisomers. Given that the synthesis can yield diastereomers (erythro and threo) and enantiomers, chiral HPLC is particularly crucial.

Methodologically, a chiral stationary phase is employed to differentiate between stereoisomers. For instance, a Daicel CHIRALPAK OD-H column is effective for this class of compounds. lookchem.com The mobile phase composition is optimized to achieve baseline separation; a common eluent system is a mixture of hexane (B92381) and 2-propanol. lookchem.com The detector, typically a UV detector, monitors the eluate at a wavelength where the benzoyl chromophore absorbs strongly.

The retention of chirality is a key parameter assessed by this method. In research involving reactions of N-benzoyl threonine derivatives, chiral HPLC analysis is used to determine the enantiomeric excess (ee%) of the products, confirming whether the stereochemical integrity of the α-carbon is maintained during a reaction. lookchem.com The choice of column is critical, as co-elution with by-products can complicate analysis. For polar compounds like amino acid derivatives, specialized columns such as HP-Innowax may be used to achieve better resolution.

Table 1: Example HPLC Conditions for Chiral Analysis of N-Benzoyl Amino Acid Derivatives
ParameterConditionReference
ColumnDaicel CHIRALPAK OD-H lookchem.com
EluentHexane/2-propanol (15/1) lookchem.com
DetectionUV acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for the molecular identification and purity assessment of this compound.

In a typical LC-MS setup, an instrument such as an Agilent 1200 or 1260 Infinity II UHPLC system is coupled to a mass spectrometer, which could be a quadrupole mass analyzer or a more advanced Quadrupole Time-of-Flight (Q-TOF) system. cdnsciencepub.comduke.edu Separation is often achieved on a C18 reversed-phase column (e.g., Agilent XDB-C18) using a gradient elution with water and acetonitrile, often containing a small amount of an acid like formic acid to improve peak shape and ionization. acs.orgduke.edu

LC-MS is highly effective for monitoring reaction progress and detecting trace amounts of products or impurities. acs.orgcdnsciencepub.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, which directly corresponds to their molecular weight, thus confirming the presence of the target compound. For this compound (C₁₂H₁₅NO₄, Molecular Weight: 237.25 g/mol ), a protonated molecule [M+H]⁺ would be expected at an m/z of approximately 238. google.com

Spectroscopic Methods for Structural Elucidation (Focus on methodology and interpretation)

Spectroscopic methods provide the fundamental data required to elucidate the precise atomic arrangement within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom.

Methodology: A sample is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), and placed in a high-field magnet of an NMR spectrometer (e.g., Varian XL-200, Varian Gemini-2000, or Bruker BioApex at frequencies from 300 to 500 MHz). cdnsciencepub.comcdnsciencepub.comwiley-vch.de

Interpretation of ¹H NMR Spectra: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals for this compound include:

Aromatic Protons: Multiplets between δ 7.4 and 7.9 ppm corresponding to the five protons of the benzoyl group. cdnsciencepub.comgoogle.com

Amide Proton (NH): A doublet, typically downfield (around δ 7-8 ppm), which couples with the adjacent Cα-H. cdnsciencepub.com

Cα-H Proton: A multiplet whose chemical shift and multiplicity are diagnostic of the threonine backbone. cdnsciencepub.com

Cβ-H Proton: A multiplet coupled to both the Cα-H and the methyl group protons. cdnsciencepub.com

Methyl Ester (OCH₃) Protons: A sharp singlet around δ 3.7-3.8 ppm. google.comwiley-vch.de

Threonine Methyl (CH₃) Protons: A doublet around δ 1.2 ppm, coupled to the Cβ-H proton. cdnsciencepub.comgoogle.com

Table 2: Representative ¹H NMR Data for N-Benzoyl Threonine Derivatives
Proton AssignmentChemical Shift (δ ppm) RangeMultiplicityReference
Threonine CH₃~1.2Doublet (d) cdnsciencepub.comgoogle.com
Methyl Ester (OCH₃)~3.8Singlet (s) google.com
Cβ-H~4.3Multiplet (m) wiley-vch.de
Cα-H~4.6Multiplet (m) wiley-vch.de
Aromatic (C₆H₅)7.4 - 7.9Multiplet (m) cdnsciencepub.comgoogle.com
Amide (NH)~8.0Doublet (d) cdnsciencepub.com

Interpretation of ¹³C NMR Spectra: The ¹³C NMR spectrum shows signals for each unique carbon atom, including the carbonyl carbons of the ester and amide groups, which appear far downfield.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Methodology: The spectrum can be recorded on a neat sample using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer, or on a sample prepared as a KBr pellet. cdnsciencepub.comwiley-vch.dersc.org

Interpretation: The IR spectrum provides a molecular fingerprint. Key absorption bands for this compound are:

O-H Stretch: A broad band around 3400 cm⁻¹ from the hydroxyl group. cdnsciencepub.com

N-H Stretch: A sharp peak around 3300-3350 cm⁻¹ from the amide N-H bond. scielo.org.mx

C-H Stretches: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds. cdnsciencepub.com

Ester C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹. rsc.orgscielo.org.mx

Amide I Band (C=O Stretch): A strong, sharp absorption band around 1640-1660 cm⁻¹. cdnsciencepub.comscielo.org.mx

Amide II Band (N-H Bend): A significant band around 1530-1540 cm⁻¹. cdnsciencepub.comrsc.org

C-O Stretch: Absorptions in the 1280-1100 cm⁻¹ region corresponding to the C-O bonds of the ester and alcohol. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula unequivocally.

Methodology: HRMS is often performed using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. cdnsciencepub.comwiley-vch.dersc.org The accuracy of these instruments is typically within 5 parts per million (ppm). rsc.org

Optical Activity Measurements and Chiral Purity Assessment

The inherent chirality of this compound, derived from the naturally occurring amino acid L-threonine, is a critical determinant of its chemical and biological properties. The specific three-dimensional arrangement of its stereocenters dictates its interaction with other chiral molecules, including biological receptors and enzymes. ontosight.ai Consequently, the accurate measurement of its optical activity and the rigorous assessment of its chiral purity are fundamental aspects of its characterization in research.

Optical Activity Measurements

Optical activity is a direct manifestation of a compound's chirality, referring to its ability to rotate the plane of polarized light. This property is quantified using a polarimeter, and the specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

For this compound, a specific optical rotation has been reported, confirming its identity as a single enantiomer. This measurement is a primary method for its initial characterization and quality control.

CompoundSpecific Rotation ([α])ConditionsSource
This compound+23°21°C, D-line of sodium spectrum, c = 5 in ethanol sigmaaldrich.com

The positive sign of the specific rotation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right. This value serves as a benchmark for the enantiomeric purity of synthesized or commercial samples.

Chiral Purity Assessment

While polarimetry confirms the presence of a net optical activity, it does not provide a precise quantification of the enantiomeric excess (e.e.), especially when the specific rotation of the pure enantiomer is not definitively established or when impurities might affect the reading. Therefore, more sophisticated chromatographic and spectroscopic techniques are employed to determine the chiral purity of this compound with high accuracy.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent and powerful technique for assessing the enantiomeric purity of this compound and related compounds. This method involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers, leading to their separation and individual quantification.

Research has demonstrated the successful enantioseparation of N-benzoyl amino acid esters using various types of CSPs. The choice of CSP and the mobile phase composition are critical for achieving optimal separation.

Pirkle-Type CSPs: These stationary phases, such as those based on (R)-3,5-dinitrobenzoylphenylglycine, rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to resolve enantiomers. The benzoyl group in this compound can engage in these π-π interactions, facilitating its separation from its corresponding D-enantiomer.

Macrocyclic Antibiotic CSPs: A study detailed the use of a covalently bonded macrocyclic antibiotic, Ristocetin A, as a chiral stationary phase for the HPLC separation of a variety of compounds, including N-Benzoyl-threonine methyl ester. This demonstrates the versatility of different chiral selectors in resolving this class of compounds.

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used as CSPs and have shown effectiveness in separating various N-benzoyl amino acid esters.

Chiral Stationary Phase (CSP)Principle of SeparationRelevance to this compoundSource
(R)-3,5-dinitrobenzoylphenylglycine (Pirkle-type)π-π interactions, hydrogen bonding, dipole-dipole interactionsEffective for separating N-benzoyl amino acid esters.
Ristocetin A (Macrocyclic Antibiotic)Complex formation, hydrogen bonding, steric interactionsDemonstrated separation of N-Benzoyl-threonine methyl ester.
Polysaccharide-based (e.g., cellulose, amylose derivatives)Inclusion complexation, hydrogen bonding, dipole interactionsWidely used for enantioseparation of N-benzoyl amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral shift reagents, offers another robust method for determining enantiomeric excess. Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), can form diastereomeric complexes with the enantiomers of this compound. These diastereomeric complexes exhibit distinct chemical shifts in the ¹H NMR spectrum, particularly for protons close to the chiral centers, such as the methyl ester protons. The integration of these separated signals allows for the direct calculation of the enantiomeric excess.

A study on the enzymatic resolution of methyl N-benzoyl threoninates successfully employed this technique to determine the high optical purities of the resulting products, demonstrating its utility in accurately quantifying chiral purity. cdnsciencepub.com

Commercial Purity

Commercially available this compound is typically supplied with a high degree of purity. For instance, product listings often specify a purity of ≥95%, which encompasses both chemical and chiral purity. scbt.com However, for applications where absolute stereochemical integrity is paramount, such as in pharmaceutical synthesis or as a chiral auxiliary, further analysis using the advanced methodologies described above is often necessary to confirm the enantiomeric excess.

Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in visualizing the three-dimensional structure of N-Benzoyl-L-threonine methyl ester and simulating its interactions with biological macromolecules.

Molecular docking studies have been employed to investigate the binding of this compound to specific protein targets. A notable example is its interaction with the human bitter taste receptor T2R4. In a study aimed at identifying blockers of this receptor, this compound was identified as a potential ligand through virtual screening. nih.gov

The docking simulations predicted that this compound binds within the same binding pocket of T2R4 as the known agonist quinine. The analysis of the docked complex revealed key interactions with amino acid residues within the receptor. Although specific details of all interacting residues for this particular ligand were not exhaustively detailed in the primary study, the general binding pocket for such ligands was characterized. For instance, residues such as Asn-173 and Thr-174 were highlighted as being critical for the interaction with various ligands within this pocket. nih.gov The binding affinity of this compound to T2R4 was predicted, and this data was used to rank it among other potential blockers for further experimental validation. nih.gov

Parameter Value Target Protein
Predicted Binding Affinity (Surflex-Dock Score)2.83T2R4
Predicted IC50 (µM)1479.1T2R4

This table presents the computationally predicted binding affinity and inhibitory concentration of this compound for the T2R4 receptor. nih.gov

The conformational flexibility of this compound is a key determinant of its interaction with protein binding sites. The molecule possesses several rotatable bonds, including those in the threonine side chain and the linkages of the benzoyl and methyl ester groups. While specific studies detailing a comprehensive conformational analysis of this compound are not widely available in the reviewed literature, it is understood that its accessible conformations would be governed by steric and electronic factors. The energetically favorable conformations would dictate the shape it presents to a binding partner, influencing the strength and specificity of the interaction. The geometry of the ligand is typically optimized using force fields like the Dreiding force field before and after docking to account for these conformational aspects. nih.gov

Quantum Chemical Calculations

Quantum chemical methods provide a more fundamental understanding of the electronic structure, reactivity, and energetic properties of this compound.

Detailed quantum chemical studies specifically predicting the reactivity and selectivity of this compound are not extensively documented in the available literature. However, such calculations could, in principle, be used to determine properties like molecular electrostatic potential (MEP) maps, which would highlight the electron-rich and electron-poor regions of the molecule. This information would be valuable in predicting sites susceptible to nucleophilic or electrophilic attack, thereby offering insights into its metabolic fate or its role in chemical reactions. For instance, the carbonyl oxygen of the benzoyl and ester groups would be expected to be electron-rich, while the corresponding carbonyl carbons would be electrophilic.

Energetic analyses of reaction pathways involving this compound, for example, its synthesis or hydrolysis, can be performed using quantum chemical calculations. These studies would involve locating the transition state structures and calculating the activation energies for various potential reaction mechanisms. While a patent document describes the synthesis of this compound, it does not provide a computational analysis of the reaction pathway. dokumen.pub Such computational studies would be valuable for optimizing reaction conditions and understanding the underlying mechanisms of its formation and degradation.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR studies aim to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively.

While no specific QSAR or QSPR studies focused solely on this compound were found in the reviewed literature, broader studies on related compounds have been conducted. For example, the QSPR work by Katritzky and co-workers has been used to model the melting points of various organic salts, a methodology that could potentially be applied to a series of amino acid derivatives including this compound to predict their physical properties. Such models typically use a variety of molecular descriptors, calculated from the compound's structure, to correlate with the property of interest. For a QSAR study, the biological activity data, such as the IC50 values from receptor binding assays, would be correlated with these descriptors to build a predictive model.

Predictive Models for Biological Activity

Predictive models, particularly those based on molecular docking and quantitative structure-activity relationships (QSAR), are crucial in modern medicinal chemistry. These models aim to forecast the biological activity of a compound by simulating its interaction with a biological target, such as an enzyme or a receptor.

Derivatives of amino acids, including this compound, are recognized for their potential to act as substrates, inhibitors, or modulators of enzymes. ontosight.ai Computational techniques are employed to explore these potential interactions, providing insights into metabolic pathways and guiding the development of new therapeutic agents. ontosight.ai

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In one study, a series of N-benzoyl amino esters were evaluated as potential antifungal agents. scielo.org.mx To understand the molecular basis of their activity, docking calculations were performed to predict the binding affinities and interactions between the compounds and fungal chitinase, a potential therapeutic target. scielo.org.mx The results of these simulations indicated that the N-benzoyl amino acid derivatives could establish hydrogen bonding interactions with key amino acid residues within the catalytic site of the enzyme, including TRP176, TYR218, and GLU370. scielo.org.mx Such studies help establish structure-activity relationships, which are essential for optimizing lead compounds.

In another computational screening, this compound was among a number of amino acid derivatives assessed for its ability to bind to the human bitter taste receptor, T2R4. nih.gov The study used molecular docking to predict the binding affinities of various compounds to a model of the receptor. While this compound was identified in the initial screening, it was not selected for further functional assays which identified other compounds as competitive inhibitors. nih.gov

Predicted Binding Affinities of Selected Amino Acid Derivatives for T2R4

Compound Predicted Binding Affinity (kcal/mol) IC50 (µM)
This compound -6.8 Not Determined
Nα-Methoxycarbonyl-L-tryptophan methyl ester -8.5 Inactive
γ-Aminobutyric acid (GABA) -5.7 3.2 ± 0.3
Nα,Nα-bis(carboxymethyl)-L-lysine (BCML) -8.4 0.059 ± 0.018

Data sourced from a computational screening and functional characterization study of T2R4 blockers. nih.gov

Correlations with Reaction Outcomes

The specific chemical structure and stereochemistry of this compound are directly correlated with the outcomes of certain chemical reactions, particularly those where stereocontrol is essential. Theoretical studies and experimental observations have shown that this compound can be used to direct the formation of specific stereoisomers in a predictable manner.

Stereochemical Control in Synthesis

This compound serves as a valuable chiral building block in organic synthesis. Its inherent stereochemistry at the α- and β-carbons can be transferred to new products. A key example is its use in the synthesis of oxazolines, which are important intermediates for various natural products and pharmaceuticals.

In the synthesis of inhibitors for the bacterial enzyme LpxC, this compound was used as a starting material. duke.edu It was treated with thionyl chloride to induce a dehydrative cyclization, forming a specific oxazoline (B21484) intermediate. duke.edu This reaction proceeds in a stereospecific manner, where the configuration of the starting threonine derivative directly dictates the stereochemistry of the newly formed ring system. duke.edu This oxazoline then serves as a template for subsequent reactions, ensuring the desired stereochemical configuration in the final complex molecule. duke.edu

A similar molybdenum-catalyzed dehydrative cyclization has been reported for N-(o-hydroxybenzoyl)-L-threonine methyl ester, further demonstrating the utility of this class of compounds in forming oxazoline structures under specific catalytic conditions. nii.ac.jp

Theoretical studies on related systems, such as the epimerization of azlactone rings derived from N-benzoyl amino acids, provide further insight into the reactivity of these compounds. acs.org These computational analyses investigate the energy barriers for different reaction pathways, such as keto-enol tautomerism versus base-mediated racemization, explaining the conditions under which stereochemical integrity is maintained or lost. acs.org Such theoretical correlations between structure and reactivity are fundamental to designing robust and predictable synthetic routes.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies and Chemical Reactions

The synthesis of N-Benzoyl-L-threonine methyl ester and related N-acyl amino esters typically follows established chemical principles, but ongoing research seeks to enhance efficiency, yield, and substrate scope.

Standard synthesis involves a two-step process: the esterification of the amino acid followed by N-acylation. L-Threonine is first converted to its methyl ester hydrochloride, often by reacting it with methanol (B129727) and a reagent like acetyl chloride or trimethylchlorosilane (TMSCl). This is followed by N-benzoylation, where the L-threonine methyl ester hydrochloride reacts with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. An alternative approach utilizes peptide coupling reagents. In this method, L-threonine methyl ester is coupled directly with benzoic acid using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). digitellinc.comgoogle.com

A notable chemical reaction involving N-benzoyl-threonine derivatives is their conversion into oxazoline (B21484) structures. For instance, reacting N-benzoyl-D-allothreonine methyl ester with thionyl chloride leads to the formation of a (4R,5S)-5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester. researchgate.net This transformation is significant as the oxazoline ring is a key structural motif in various natural products and pharmacologically active compounds, opening avenues for using this compound as a precursor in more complex synthetic pathways.

Future methodologies are likely to focus on enzymatic synthesis and flow chemistry to improve reaction conditions and sustainability. researchgate.net

Novel Biological Applications and Therapeutic Targets

While this compound is primarily a synthetic intermediate, research into the biological activities of the broader class of N-benzoyl amino esters has revealed significant therapeutic potential. These findings suggest promising future applications for the title compound.

Antifungal Activity: Studies on a series of N-benzoyl amino esters have demonstrated their potential as antifungal agents against pathogenic filamentous fungi, including Aspergillus fumigatus and Fusarium temperatum. digitellinc.comgoogle.com The biological activity is influenced by the amino acid side chain and substituents on the benzoyl ring. Molecular docking studies suggest that these compounds may act by inhibiting fungal chitinase, a crucial enzyme for cell wall synthesis in fungi, making it a promising therapeutic target. nih.gov N-benzoyl amino esters derived from valine and tryptophan have shown particularly high inhibition rates. google.com

Table 1: Antifungal Activity of Selected N-Benzoyl Amino Methyl Esters
CompoundAmino Acid OriginFungus StrainGrowth Inhibition (%)
N-(3,4,5-trimethoxybenzoyl)-D-valine methyl esterD-ValineA. fumigatus78.2
N-(2-hydroxy-3,5-diiodobenzoyl)-L-tryptophan methyl esterL-TryptophanF. temperatum78.5
N-Benzoyl-D-valine methyl esterD-ValineA. fumigatusGood
N-Benzoyl-D-valine methyl esterD-ValineF. temperatumGood

Enzyme Inhibition in Epigenetics: Another emerging therapeutic area is the inhibition of human DNA Methyltransferases (DNMTs). These enzymes are involved in epigenetic regulation, and their dysregulation is linked to various diseases, including cancer. A series of N-benzoyl amino acid analogues have been synthesized and evaluated as DNMT inhibitors. nih.gov Specifically, L-glutamic acid derivatives with a benzoyl group showed the ability to inhibit DNMT1 and DNMT3A activity in the micromolar range. This line of research suggests that this compound and its derivatives could be explored as potential epigenetic modulators.

Future work will likely involve the specific synthesis and screening of this compound against these and other biological targets to fully elucidate its therapeutic potential.

Integration into Multicomponent Reactions and Automated Synthesis

The structure of this compound, a protected amino acid, makes it an ideal candidate for integration into modern, high-throughput synthetic platforms.

Automated Synthesis: Automated fast-flow peptide synthesis (AFPS) has revolutionized the production of peptides and proteins. pentelutelabmit.com These systems automate the repetitive cycles of deprotection and coupling reactions required for chain elongation. As a protected amino acid building block, this compound could be readily incorporated into such automated workflows. Its use would allow for the precise insertion of a benzoyl-protected threonine residue at specific positions within a peptide sequence, enabling the rapid synthesis of complex peptides, peptidomimetics, and other oligomers for drug discovery and materials science.

Multicomponent Reactions (MCRs): While there is limited specific literature on the use of this compound in MCRs, this represents a significant area for future exploration. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. The functional groups present in this compound (the ester, amide, and hydroxyl group) could potentially participate in well-known MCRs like the Ugi or Passerini reactions, leading to the rapid generation of diverse molecular libraries for biological screening.

Development of Sustainable Chemical Processes and Materials

The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. Future research on this compound will undoubtedly focus on more sustainable production methods.

Green Synthetic Approaches: Traditional N-benzoylation often uses reagents like benzoyl chloride, which can generate hazardous byproducts. ijirset.com Sustainable alternatives are being explored, such as using fatty acid methyl esters in place of acid chlorides for the synthesis of N-acyl amino acids, a process that is cleaner and avoids the formation of corrosive waste. google.com Another green approach involves using recyclable catalysts like polyethylene (B3416737) glycol (PEG-400), which can facilitate the N-benzoylation of amino acids under milder conditions and enhance product yield. ijirset.com

Enzymatic and Biosynthesis Methods: Biocatalysis offers a highly sustainable route for amide bond formation. Enzymes like lipases or engineered peptide synthetases can catalyze the N-acylation of amino acids under mild, aqueous conditions, eliminating the need for harsh chemicals and protecting groups. nih.gov Fermentation-based methods are also being developed for the production of N-acyl amino acids from renewable feedstocks like cellulosic materials. researchgate.net These enzymatic and biosynthetic strategies represent a frontier for the future production of this compound and related compounds.

Advanced Analytical Techniques for In Situ Monitoring

To optimize the synthesis of this compound, particularly in automated or continuous flow systems, advanced analytical techniques for real-time monitoring are essential. These methods, often referred to as Process Analytical Technology (PAT), provide continuous insight into reaction kinetics, conversion, and impurity formation. mt.com

Spectroscopic Methods for In-line Analysis: Techniques such as infrared (IR), Raman, and UV-visible spectroscopy can be integrated directly into a reactor or flow system. nih.gov These methods allow for non-invasive, real-time tracking of the concentration of reactants and products. For example, in-line Raman spectroscopy could monitor the disappearance of the benzoic acid starting material and the appearance of the this compound product, allowing for precise determination of the reaction endpoint and optimization of conditions like temperature and reagent stoichiometry. nih.gov

Real-time Mass Spectrometry and Chromatography: For more complex reaction mixtures, techniques like extractive electrospray ionization mass spectrometry (EESI-MS) or automated high-performance liquid chromatography-mass spectrometry (HPLC-MS) can be used. researchgate.netrsc.org These methods can automatically draw aliquots from the reaction, quench them, and provide detailed quantitative data on all components in near real-time. This level of monitoring is crucial for understanding reaction mechanisms, identifying transient intermediates, and ensuring the quality and consistency of the final product in a controlled, automated manufacturing process. rsc.org

Q & A

Q. What statistical tools are effective for analyzing the impact of multi-step synthesis variables on final yield?

  • Methodological Answer : Response Surface Methodology (RSM) models interactions between steps (e.g., esterification temperature vs. benzoylation time). A central composite design with ANOVA quantifies significance (p < 0.05). For example, a biodiesel study achieved 96.7% yield by optimizing four parameters via RSM .

Q. How can side reactions during multi-step synthesis (e.g., oxazoline formation) be mitigated?

  • Methodological Answer : Oxazoline formation, a common side reaction in threonine derivatives, is minimized by controlling pH (neutral conditions) and avoiding excess acylating agents. Real-time monitoring via in-situ FTIR detects intermediates, allowing prompt adjustment of reaction conditions .

Q. What advanced characterization techniques validate stereochemical integrity in this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column confirms enantiomeric purity (>99% ee). Circular Dichroism (CD) spectroscopy provides secondary structural insights, while X-ray crystallography resolves absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.